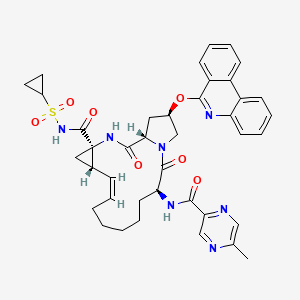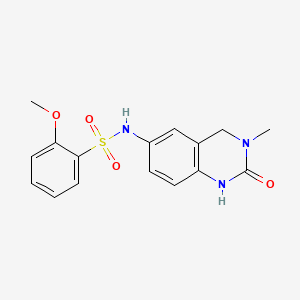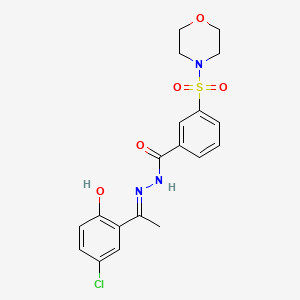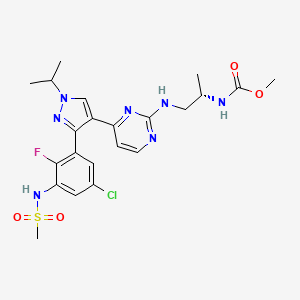
Paritaprevir
Übersicht
Beschreibung
Paritaprevir is a direct-acting antiviral agent used in combination with other antiviral agents for the treatment of Hepatitis C Virus (HCV) infections . It is a conformationally flexible molecule containing a 15-membered macrocyclic ring . It is primarily metabolized by cytochrome P450 (CYP) 3A4 .
Molecular Structure Analysis
Paritaprevir has unique chameleonic and solid-state features due to its conformationally flexible molecule containing a 15-membered macrocyclic ring . The MicroED structures of two distinct polymorphic crystal forms of paritaprevir show conformational changes in the macrocyclic core, as well as the cyclopropyl sulfonamide and methyl pyrazinamide substituents .Chemical Reactions Analysis
Paritaprevir exhibits hybrid features of stoichiometric and nonstoichiometric hydrates. Form I exhibits strong host–host and weak host–water interactions and contains stable channels that do not substantially change upon hydration/dehydration. Form II contains weak host–host and strong host–water interactions and a host–water hydrogen bonding planar network that evolves with the hydration state .Physical And Chemical Properties Analysis
Paritaprevir is a conformationally flexible molecule containing a 15-membered macrocyclic ring . The two commercially relevant forms (Forms I and II) are clearly differentiated wherein Form I benefits from strong intermolecular interactions, whereas weaker intermolecular interactions in Form II are partially compensated by the energetic advantage of an intramolecular hydrogen bond, which significantly lowers the conformational energy .Wissenschaftliche Forschungsanwendungen
Treatment of Hepatitis C Virus Genotype 1
Paritaprevir, as part of a combination therapy with ritonavir, ombitasvir, and dasabuvir, has shown high efficacy in treating patients with HCV genotype 1. This regimen, often abbreviated as PrOD, is particularly effective in patients with advanced hepatic fibrosis or compensated cirrhosis, achieving a sustained virologic response (SVR) in a significant majority of cases .
Management of HCV/HIV Coinfection
The effectiveness of Paritaprevir-based therapy extends to patients coinfected with HCV and human immunodeficiency virus-1 (HIV-1). Studies have demonstrated that the regimen is well-tolerated and maintains high SVR rates in this population, confirming its role in the management of coinfected patients .
Experimental Acute Lung Injury
Research has indicated that Paritaprevir may have potential applications beyond antiviral therapy. In experimental models of acute lung injury (ALI), treatment with Paritaprevir resulted in reduced inflammatory cell infiltration and decreased pulmonary interstitial thickening, suggesting a possible role in managing ALI .
Drug Development and Pharmacokinetics
The development of Paritaprevir involved prioritizing chemical series based on in vitro virology studies and sophisticated pharmacokinetic (PK) studies. These studies focused on both plasma and liver concentrations, highlighting the importance of PK profiling in the drug development process .
Real-World Safety and Efficacy Analysis
Large-scale, real-world data have been collected to assess the safety and efficacy of Paritaprevir-based therapies. These analyses are crucial for understanding the performance of the drug outside of controlled clinical trial settings and for identifying any potential exclusion criteria for treatment .
Advanced Hepatic Fibrosis and Cirrhosis Treatment
Patients with advanced hepatic fibrosis or compensated cirrhosis have been shown to benefit from Paritaprevir-based therapies. The drug’s ability to achieve high SVR rates in these patients makes it a valuable option for treating more severe stages of liver disease .
Effectiveness in Diverse Populations
Studies have also explored the effectiveness of Paritaprevir in diverse populations, including different ethnicities and regions. This research helps to ensure that the drug’s efficacy is consistent across various demographic groups .
Adverse Event Monitoring
Monitoring for adverse events (AEs) is an integral part of any therapeutic application. Research involving Paritaprevir includes the recording and analysis of AEs to ensure the safety of the regimen and to manage any potential risks associated with the treatment .
Eigenschaften
IUPAC Name |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIUKWPKRJZJV-QPLHLKROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027922 | |
| Record name | Paritaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. | |
| Record name | Paritaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Paritaprevir | |
CAS RN |
1216941-48-8 | |
| Record name | Paritaprevir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paritaprevir [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paritaprevir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09297 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paritaprevir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PARITAPREVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of Paritaprevir?
A1: Paritaprevir is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, Paritaprevir disrupts the HCV life cycle and prevents viral replication. [, , ]
Q2: Why is Paritaprevir co-administered with Ritonavir?
A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for Paritaprevir metabolism. Co-administration of Ritonavir significantly increases Paritaprevir exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]
Q3: What is the molecular formula and weight of Paritaprevir?
A3: Unfortunately, the specific molecular formula and weight of Paritaprevir are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for Paritaprevir?
A4: The provided research papers do not discuss spectroscopic characterization of Paritaprevir.
Q5: Are there any studies exploring Paritaprevir's material compatibility?
A5: The provided papers mainly focus on the pharmacological aspects of Paritaprevir. Detailed studies on material compatibility are not discussed in these papers.
Q6: How is Paritaprevir absorbed and distributed in the body?
A7: While the exact mechanisms are not fully elucidated in the provided papers, Paritaprevir exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]
Q7: What are the main routes of Paritaprevir elimination?
A8: Following oral administration, Paritaprevir is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.
Q8: What is the evidence supporting the efficacy of Paritaprevir in treating HCV infection?
A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of Paritaprevir in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]
Q9: What are the known resistance mechanisms to Paritaprevir?
A10: Resistance to Paritaprevir, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with Paritaprevir resistance occur at amino acid position 168 within the NS3 protease. [, ]
Q10: Are there any known cross-resistance concerns with Paritaprevir?
A11: The development of resistance to one HCV protease inhibitor, such as Paritaprevir, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []
Q11: Does Paritaprevir interact with drug transporters?
A12: Yes, Paritaprevir is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide](/img/structure/B612193.png)

![ethyl 9-[3-(1H-benzimidazol-2-yloxy)phenyl]-8-oxo-2,4,5,6,7,9-hexahydropyrrolo[3,4-b]quinoline-3-carboxylate](/img/structure/B612195.png)






![Propanenitrile, 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-](/img/structure/B612208.png)
![(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B612209.png)


![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)